molecular formula C11H18ClN3O2 B14010523 5-[(cyclohexylamino)methyl]-1H-pyrimidine-2,4-dione CAS No. 57661-14-0

5-[(cyclohexylamino)methyl]-1H-pyrimidine-2,4-dione

Cat. No.: B14010523
CAS No.: 57661-14-0
M. Wt: 259.73 g/mol
InChI Key: JSZKLOHSCFAGGR-UHFFFAOYSA-N
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Description

5-[(Cyclohexylamino)methyl]-1H-pyrimidine-2,4-dione is a chemical compound with the molecular formula C11H17N3O2 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(cyclohexylamino)methyl]-1H-pyrimidine-2,4-dione typically involves the reaction of cyclohexylamine with a suitable pyrimidine precursor. One common method involves the reaction of 2,4-dioxo-1,2,3,4-tetrahydropyrimidine with cyclohexylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice. The use of continuous flow reactors and other advanced chemical engineering techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-[(Cyclohexylamino)methyl]-1H-pyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds.

Scientific Research Applications

5-[(Cyclohexylamino)methyl]-1H-pyrimidine-2,4-dione has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies of enzyme interactions and as a potential ligand in biochemical assays.

    Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-[(cyclohexylamino)methyl]-1H-pyrimidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may act on particular enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Cyclohexylamino)-1-methyl-1,2-dihydropyridin-2-one
  • 5-Cyclohexylamino-3-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde
  • Methyl 5-[(cyclohexylamino)methyl]-2-furoate

Uniqueness

5-[(Cyclohexylamino)methyl]-1H-pyrimidine-2,4-dione is unique due to its specific structure, which combines a cyclohexylamine group with a pyrimidine ring. This unique combination imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may offer different reactivity, binding affinity, and biological activity, which can be advantageous in specific research or industrial contexts.

Properties

CAS No.

57661-14-0

Molecular Formula

C11H18ClN3O2

Molecular Weight

259.73 g/mol

IUPAC Name

5-[(cyclohexylamino)methyl]-1H-pyrimidine-2,4-dione;hydrochloride

InChI

InChI=1S/C11H17N3O2.ClH/c15-10-8(7-13-11(16)14-10)6-12-9-4-2-1-3-5-9;/h7,9,12H,1-6H2,(H2,13,14,15,16);1H

InChI Key

JSZKLOHSCFAGGR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NCC2=CNC(=O)NC2=O.Cl

Origin of Product

United States

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